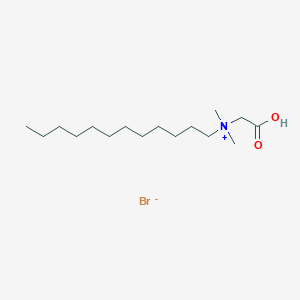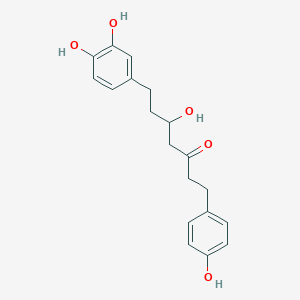
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-(4-hydroxyphenyl)heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxyphenyl)heptan-3-one is a diarylheptanoid.
This compound is a natural product found in Curcuma kwangsiensis and Alnus japonica with data available.
Scientific Research Applications
Presence in Natural Products : This compound is identified as a type of diarylheptanoid, a class of natural compounds. Diarylheptanoids have been isolated from various plants, such as Zingiber officinale (ginger) and Curcuma comosa, suggesting their widespread presence in nature (Kikuzaki, Kobayashi, & Nakatani, 1991).
Antioxidant Properties : Several studies have investigated the antioxidant properties of diarylheptanoids. For instance, research on wood bark-derived diarylheptanoids, including compounds structurally similar to 7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-(4-hydroxyphenyl)heptan-3-one, revealed promising antioxidant potential, surpassing even well-known antioxidants like curcumin (Ponomarenko et al., 2014).
Hypolipidemic Action : Diarylheptanoids extracted from Curcuma xanthorrhiza demonstrated significant hypolipidemic action, inhibiting hepatic triglyceride secretion, which indicates potential for managing lipid disorders (Suksamrarn et al., 1994).
Neuroprotective Activity : The neuroprotective effects of diarylheptanoids against glutamate-induced oxidative stress in neuronal cells were observed in a study, highlighting potential applications in neurodegenerative disease management (Jirásek, Amslinger, & Heilmann, 2014).
Cytotoxic Activities : Diarylheptanoids from Juglans regia L. showed moderate cytotoxic activities against cancer cell lines, suggesting potential for cancer research (Jin et al., 2019).
Choleretic Activity : A study on Curcuma comosa isolated diarylheptanoids and found them to have choleretic activity, which could be relevant in the treatment of gallbladder diseases (Suksamrarn et al., 1997).
Anti-inflammatory Effects : Diarylheptanoids from Curcuma comosa exhibited anti-inflammatory properties by inhibiting nitric oxide production in macrophage cells, indicating potential therapeutic applications in inflammation-related disorders (Sornkaew et al., 2015).
properties
CAS RN |
93559-25-2 |
|---|---|
Molecular Formula |
C19H22O5 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxyphenyl)heptan-3-one |
InChI |
InChI=1S/C19H22O5/c20-15-6-1-13(2-7-15)3-8-16(21)12-17(22)9-4-14-5-10-18(23)19(24)11-14/h1-2,5-7,10-11,17,20,22-24H,3-4,8-9,12H2 |
InChI Key |
OAGXTVOZBKKJKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC(=O)CC(CCC2=CC(=C(C=C2)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)CC(CCC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



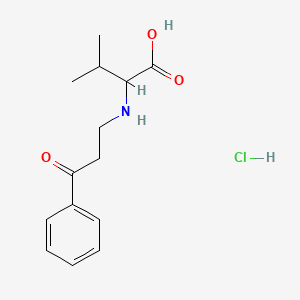
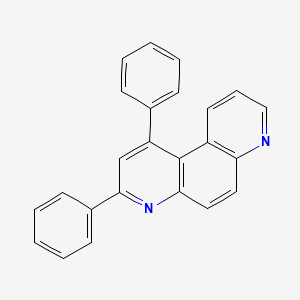
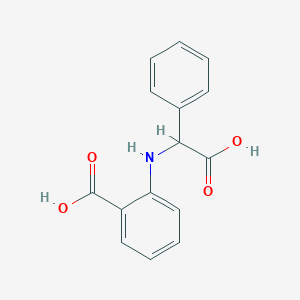
![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,8,10,12,14-hexamethyl-6-propyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B1661607.png)
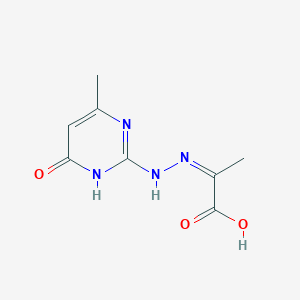
![2-[1-(diethylamino)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1661610.png)

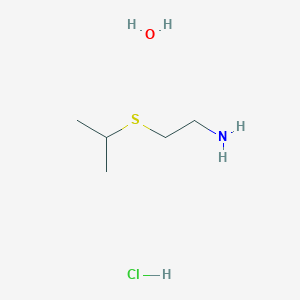
![4-[3-(2,6-Dimethoxyphenoxy)propyl]morpholine](/img/structure/B1661614.png)
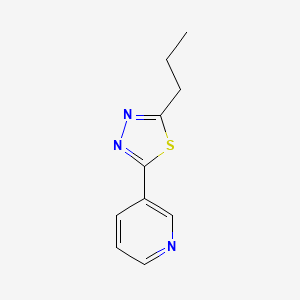
![2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1661617.png)

